
Quinolin-8-yl 2,2,5,5-Tetramethylthiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a complex organic compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42 g/mol. This compound is known for its unique structure, which includes a quinoline ring system and a tetramethylthiazolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate typically involves multiple steps, starting with the preparation of quinoline derivatives and subsequent reactions to introduce the thiazolidine and carboxylate groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of quinoline with appropriate reagents to form intermediates.
Thiazolidine Formation:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation Products: Quinoline derivatives with additional oxygen-containing groups.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and organic materials.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of drugs for the treatment of diseases like Wilson's disease, cystinuria, and scleroderma.
Industry: The compound is utilized in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:
Quinoline Derivatives: Compounds with similar quinoline rings but different substituents.
Thiazolidine Derivatives: Compounds containing thiazolidine rings with varying substituents.
Carboxylate Derivatives: Compounds with carboxylate groups attached to different molecular frameworks.
Eigenschaften
Molekularformel |
C17H20N2O2S |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
quinolin-8-yl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C17H20N2O2S/c1-16(2)14(19-17(3,4)22-16)15(20)21-12-9-5-7-11-8-6-10-18-13(11)12/h5-10,14,19H,1-4H3 |
InChI-Schlüssel |
IYADQRUKMIRATA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NC(S1)(C)C)C(=O)OC2=CC=CC3=C2N=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


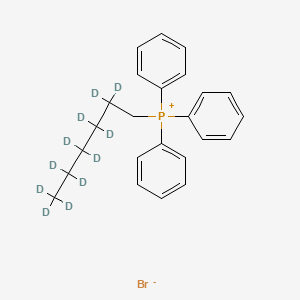
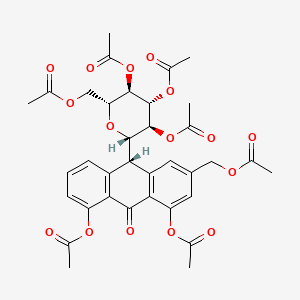
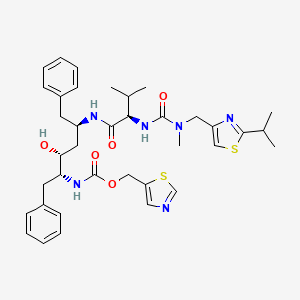

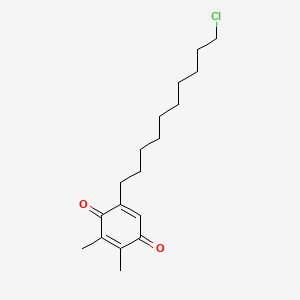
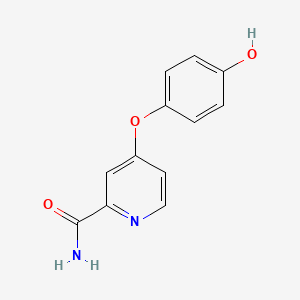
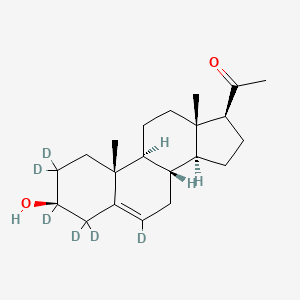
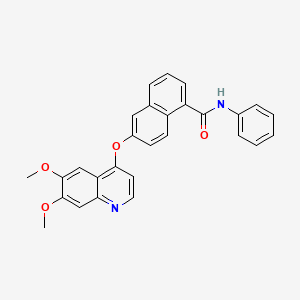
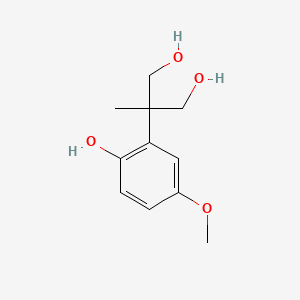
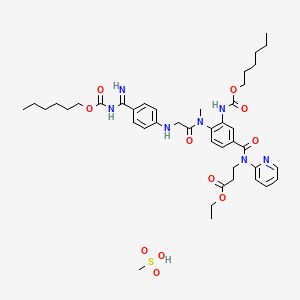
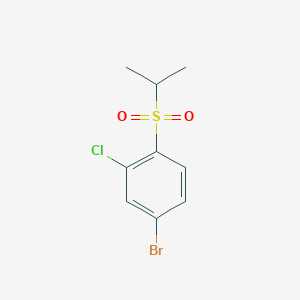
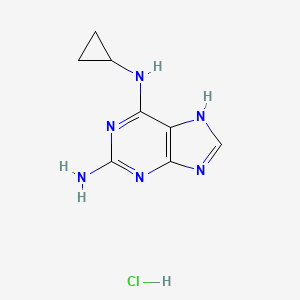

![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
